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Compound of Interest

Compound Name: Epiequisetin

Cat. No.: B561903

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available *H and 3C Nuclear
Magnetic Resonance (NMR) spectroscopic data for Epiequisetin, a known fungal metabolite.
While specific, detailed datasets from primary literature are not publicly available, this
document outlines the expected data presentation, standard experimental protocols for its
acquisition, and a logical workflow for its analysis.

'H and *C NMR Spectroscopic Data

Precise *H and 3C NMR data for Epiequisetin, including chemical shifts (d), coupling
constants (J), and signal multiplicities, are essential for its unambiguous structural confirmation
and for quality control in synthetic and drug development applications. This information is
typically reported in peer-reviewed publications detailing the isolation and structure elucidation
of the natural product. The primary sources for this information are likely the publications by
Singh, S.B. et al. and Wheeler, M.H. et al., who have extensively studied this compound.
However, the full spectroscopic data was not available in the public domain at the time of this
compilation.

For illustrative purposes and to serve as a template for researchers, the anticipated data
structure is presented in the tables below.

Table 1: *H NMR Spectroscopic Data for Epiequisetin
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Position 0 (ppm) Multiplicity J (Hz) Assignment
Data not Data not Data not Data not Data not
available available available available available

Table 2: 13C NMR Spectroscopic Data for Epiequisetin

Position o (ppm) DEPT Assignment

Data not available Data not available Data not available Data not available

Experimental Protocols

The acquisition of high-quality *H and 3C NMR data for a natural product like Epiequisetin
involves a standardized set of experimental procedures. The following is a detailed
methodology representative of what would be employed for such an analysis.

Sample Preparation:

o A sample of pure Epiequisetin (typically 1-10 mg) is dissolved in a deuterated solvent (e.g.,
CDCls, CDs0OD, or DMSO-ds) to a final volume of approximately 0.5-0.7 mL.

e The choice of solvent is critical and is often determined by the solubility of the compound and
the need to avoid overlapping solvent signals with key analyte resonances.

e A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to
the solvent to provide a reference point (O ppm) for the chemical shift scale.

NMR Data Acquisition:

e Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g.,
400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

e 1H NMR Spectroscopy:

o A standard one-dimensional *H NMR spectrum is acquired to determine the chemical
shifts, integrations (relative number of protons), and coupling constants of the proton
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signals.

o Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a
sufficient number of scans to achieve an adequate signal-to-noise ratio.

e 13C NMR Spectroscopy:

o A one-dimensional 13C NMR spectrum is acquired with proton decoupling to obtain singlet
signals for each unigue carbon atom.

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and
DEPT-135) are performed to differentiate between CH, CHz, and CHs groups.

e 2D NMR Spectroscopy:

o COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-
spin coupling networks, revealing which protons are adjacent to one another in the
molecular structure.

o HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): These experiments correlate proton signals with their directly
attached carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range
correlations between protons and carbons (typically over 2-3 bonds), which is crucial for
assembling the carbon skeleton and connecting different spin systems.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): These experiments are used to determine the spatial
proximity of protons, providing information about the stereochemistry and three-
dimensional structure of the molecule.

Logical Workflow for Structure Elucidation
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 To cite this document: BenchChem. [Spectroscopic Data of Epiequisetin: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b561903#1h-and-13c-nmr-spectroscopic-data-for-
epiequisetin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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